2-(4-Fluoro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine
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Overview
Description
Preparation Methods
The preparation of SB-242717 involves the synthesis of the benzothiophene compound followed by its conversion to the maleate salt. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
SB-242717 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SB-242717 into reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents such as dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-242717 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of SB-242717 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and function .
Comparison with Similar Compounds
SB-242717 can be compared with other benzothiophene derivatives and maleate salts. Similar compounds include:
SB-224289: Another benzothiophene derivative with high affinity for human 5-HT1B receptors.
SB-249553: A compound used in cancer research, particularly for its interactions with cancer antigens.
Its maleate salt form also provides distinct physical and chemical properties that enhance its suitability for pharmaceutical applications .
Properties
Molecular Formula |
C24H21F2N5O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine |
InChI |
InChI=1S/C24H21F2N5O/c25-17-3-1-16(2-4-17)22-23(31(15-29-22)19-9-12-27-13-10-19)21-11-14-28-24(30-21)32-20-7-5-18(26)6-8-20/h1-8,11,14-15,19,27H,9-10,12-13H2 |
InChI Key |
XRMIXMGGCDFGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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